Cas no 914637-29-9 (1-(bromomethyl)-3-fluoro-5-methoxybenzene)

1-(Bromomethyl)-3-fluoro-5-methoxybenzene is a fluorinated aromatic compound featuring both bromomethyl and methoxy functional groups, making it a versatile intermediate in organic synthesis. The presence of the bromomethyl group allows for further functionalization via nucleophilic substitution or cross-coupling reactions, while the electron-donating methoxy and electron-withdrawing fluorine substituents influence its reactivity and regioselectivity. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated aromatic scaffolds are often employed to enhance metabolic stability and bioavailability. Its well-defined structure and reactivity profile make it a valuable building block for constructing complex molecules in medicinal chemistry and material science applications.
1-(bromomethyl)-3-fluoro-5-methoxybenzene structure
914637-29-9 structure
Product Name:1-(bromomethyl)-3-fluoro-5-methoxybenzene
CAS No:914637-29-9
MF:C8H8BrFO
MW:219.050925254822
MDL:MFCD08741378
CID:803740
PubChem ID:26343844
Update Time:2025-11-01

1-(bromomethyl)-3-fluoro-5-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-5-methoxybenzyl bromide
    • 1-(bromomethyl)-3-fluoro-5-methoxybenzene
    • Benzene,1-(bromomethyl)-3-fluoro-5-methoxy-
    • EN300-7209516
    • DDLZKVGBEBRKFC-UHFFFAOYSA-N
    • 3-fluoro-5-methoxybenzyl bromide, AldrichCPR
    • 914637-29-9
    • CL8717
    • MFCD08741378
    • FT-0690717
    • SCHEMBL1662528
    • 1-(bromomethyl)-3-fluoro-5-methoxy-benzene
    • AKOS015853267
    • AM20060004
    • GS-4377
    • DTXSID50649943
    • 3-fuoro-5-methoxybenzyl bromide
    • A843939
    • 3-Fluoro-5-methoxybenzylbromide
    • MDL: MFCD08741378
    • Inchi: 1S/C8H8BrFO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3
    • InChI Key: DDLZKVGBEBRKFC-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=C(C=1)OC)F

Computed Properties

  • Exact Mass: 217.97400
  • Monoisotopic Mass: 217.97426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.488
  • Boiling Point: 225℃ at 760 mmHg
  • Flash Point: 109℃
  • PSA: 9.23000
  • LogP: 2.72920

1-(bromomethyl)-3-fluoro-5-methoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-(bromomethyl)-3-fluoro-5-methoxybenzene Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:914637-29-9)1-(bromomethyl)-3-fluoro-5-methoxybenzene
Order Number:A843939
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:01
Price ($):166.0
Email:sales@amadischem.com

Additional information on 1-(bromomethyl)-3-fluoro-5-methoxybenzene

1-(Bromomethyl)-3-Fluoro-5-Methoxybenzene: A Versatile Intermediate in Organic Synthesis and Pharmaceutical Research

1-(Bromomethyl)-3-fluoro-5-methoxybenzene (CAS No. 914637-29-9) is a multifunctional organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in organic synthesis and pharmaceutical research. This compound features a bromomethyl group, a fluorine atom, and a methoxy group attached to a benzene ring, making it a valuable building block for the synthesis of complex molecules.

The bromomethyl group in 1-(bromomethyl)-3-fluoro-5-methoxybenzene is highly reactive and can undergo various substitution reactions, such as nucleophilic substitution (SN2) and coupling reactions. This reactivity makes it an ideal starting material for the synthesis of compounds with diverse functional groups. For instance, the bromomethyl group can be readily converted into other functional groups like amines, ethers, or thiols through well-established synthetic routes.

The presence of the fluorine atom in the molecule imparts unique electronic and steric properties, which can significantly influence the biological activity and pharmacokinetic properties of the final products. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of molecules, making them particularly useful in drug design. Recent studies have shown that fluorinated compounds often exhibit improved binding affinities to target proteins and enhanced bioavailability, which are crucial factors in the development of effective pharmaceuticals.

The methoxy group in 1-(bromomethyl)-3-fluoro-5-methoxybenzene further enhances its versatility by providing an additional site for chemical modification. The methoxy group can be easily converted into other functional groups such as hydroxyl groups or carboxylic acids through standard deprotection and oxidation reactions. This flexibility allows chemists to tailor the properties of the final product to meet specific requirements in various applications.

In the context of pharmaceutical research, 1-(bromomethyl)-3-fluoro-5-methoxybenzene has been utilized as a key intermediate in the synthesis of several promising drug candidates. For example, a recent study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of novel inhibitors for specific enzymes involved in cancer pathways. The unique combination of functional groups in 1-(bromomethyl)-3-fluoro-5-methoxybenzene allowed researchers to design molecules with high selectivity and potency against these targets.

Beyond its applications in pharmaceuticals, 1-(bromomethyl)-3-fluoro-5-methoxybenzene has also found use in other areas of organic chemistry. In materials science, this compound has been employed as a building block for the synthesis of advanced polymers with tailored properties. The presence of multiple reactive sites allows for the creation of complex macromolecular structures with precise control over their composition and architecture.

The synthetic accessibility of 1-(bromomethyl)-3-fluoro-5-methoxybenzene is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common approach involves the bromination of 3-fluoro-5-methoxytoluene followed by selective functionalization to introduce the desired substituents. These synthetic methods are robust and scalable, ensuring a consistent supply of high-purity material for various applications.

In conclusion, 1-(bromomethyl)-3-fluoro-5-methoxybenzene (CAS No. 914637-29-9) is a highly versatile intermediate with significant potential in organic synthesis and pharmaceutical research. Its unique combination of functional groups makes it an ideal starting material for the synthesis of complex molecules with diverse applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:914637-29-9)1-(bromomethyl)-3-fluoro-5-methoxybenzene
A843939
Purity:99%
Quantity:5g
Price ($):166.0
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